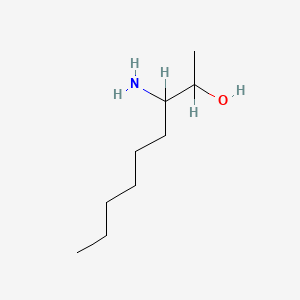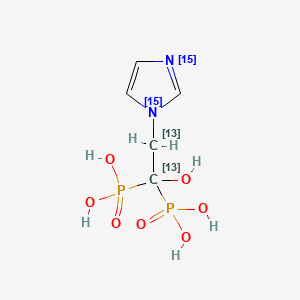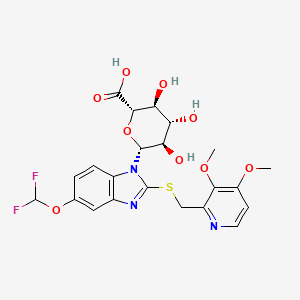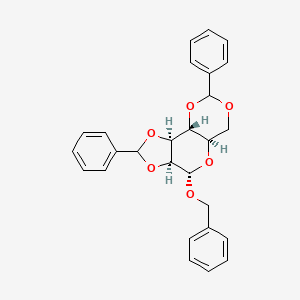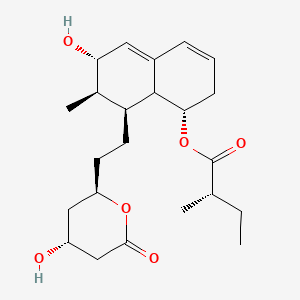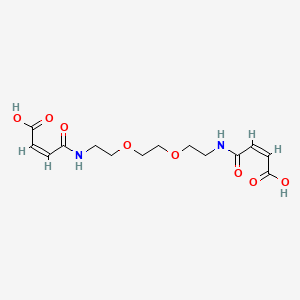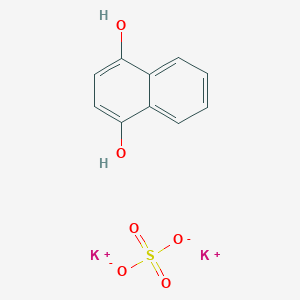
Desmethyl Chlorpheniramine Maleate Salt
Vue d'ensemble
Description
Desmethyl Chlorpheniramine Maleate Salt (DCMMS) is a salt form of the synthetic antihistamine chlorpheniramine. It is used in the treatment of allergies and other inflammatory conditions, as well as for its sedative and anticholinergic effects. DCMMS is a white crystalline powder that is soluble in water and has a melting point of 218-220°C. It is a commonly used antihistamine and has been approved by the FDA for use in the United States since 1956.
Applications De Recherche Scientifique
Pharmaceutical Reference Standards
Desmethyl Chlorpheniramine Maleate Salt: is utilized as a reference standard in pharmaceutical testing to ensure the quality and potency of antihistamine medications . It serves as a benchmark for impurity profiling, helping to identify and quantify impurities in drug formulations.
Impurity and Metabolite Analysis
In the field of toxicology, this compound is important for identifying impurities and metabolites related to Chlorpheniramine Maleate . It aids researchers in understanding the metabolic pathways and potential toxicological effects of antihistamine drugs.
Histamine Receptor Antagonism Studies
The salt is used in studies investigating the antagonistic effects on histamine H1 receptors . This helps in determining the efficacy and potential side effects of antihistamines that target these receptors.
Allergic Response Research
Researchers use Desmethyl Chlorpheniramine Maleate Salt to explore the mechanisms of allergic responses . By blocking histamine receptors, scientists can study the pathways involved in allergic reactions and develop better treatments.
Anticholinergic Effect Analysis
The compound has been applied in studies to assess the anticholinergic effects of various substances on muscarinic receptors of guinea pig tracheal smooth muscle . This is crucial for understanding the interactions between antihistamines and cholinergic systems.
Viral Entry Inhibition Research
It has been used to investigate the inhibitory activity on the entry of viruses into target cells . This research is particularly relevant for understanding how certain compounds can prevent viral infections, such as influenza.
Mécanisme D'action
Target of Action
Desmethyl Chlorpheniramine Maleate Salt, a derivative of Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, as they mediate inflammation and immediate hypersensitivity reactions .
Mode of Action
Desmethyl Chlorpheniramine Maleate Salt acts as an antagonist at the histamine H1 receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of histamine . This leads to temporary relief from the symptoms associated with histamine activity, such as allergic reactions .
Biochemical Pathways
By blocking the histamine H1 receptor, Desmethyl Chlorpheniramine Maleate Salt disrupts histamine signaling . This disruption affects various biochemical pathways, primarily those involved in inflammatory and immediate hypersensitivity reactions . The downstream effects include a reduction in symptoms associated with these reactions, such as sneezing, itching, and runny nose .
Pharmacokinetics
Studies on chlorpheniramine, the parent compound, suggest that it is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine . After oral administration, Chlorpheniramine appears rapidly in plasma, with plasma levels fitted to triexponential equations with terminal half-lives of around 23 hours . These properties likely impact the bioavailability and overall pharmacokinetics of Desmethyl Chlorpheniramine Maleate Salt.
Result of Action
The molecular and cellular effects of Desmethyl Chlorpheniramine Maleate Salt’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the histamine H1 receptor, it reduces inflammation and immediate hypersensitivity reactions . This results in symptom relief, including reduced sneezing, itching, and runny nose .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXGZAZRYTQMW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Chlorpheniramine Maleate Salt | |
CAS RN |
22630-25-7 | |
| Record name | Pyridine, 2-[p-chloro-α-[2-(methylamino)ethyl]benzyl]-, maleate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22630-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22630-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



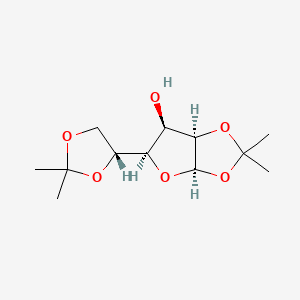


![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
